molecular formula C17H25N3O3 B1379131 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester CAS No. 883106-41-0

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

Cat. No.: B1379131
CAS No.: 883106-41-0
M. Wt: 319.4 g/mol
InChI Key: YFNYWTHTAIGDBX-UHFFFAOYSA-N
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Description

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and a 3-aminobenzoyl substituent at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name

tert-butyl N-[1-(3-aminobenzoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYWTHTAIGDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester typically involves the reaction of 3-aminobenzoic acid with piperidine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound Not available C₁₇H₂₃N₃O₃ ~317.39 3-Aminobenzoyl group, tert-butyl carbamate, piperidine core
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-Phenyl group, carboxylic acid at position 3, Boc-protected amine
(4-Fluoro-3-(piperidin-4-yl)benzyl)carbamic acid tert-butyl ester Not available C₁₇H₂₄FN₃O₂ ~333.40 4-Fluoro-benzyl group, Boc-protected amine, Suzuki coupling intermediate
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester 919108-51-3 C₁₈H₂₆N₄O₃ 354.43 4-Aminophenylcarbamoyl group, Boc-protected piperidine
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 C₁₁H₂₀INO₂ 325.19 Iodomethyl group, pyrrolidine core, Boc-protected amine

Key Research Findings

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F) : Enhance binding to enzymatic pockets (e.g., kinase ATP-binding sites) .
    • Bulkier Groups (e.g., phenyl) : Increase steric hindrance, reducing off-target interactions .
  • Piperidine vs. Pyrrolidine Cores : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs .

Biological Activity

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester (CAS Number: 73874-95-0) is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial properties. Recent studies have highlighted its biological activity, specifically against various strains of bacteria, including multidrug-resistant pathogens.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an aminobenzoyl group and a tert-butyl carbamate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLDepolarization of bacterial cytoplasmic membrane
Vancomycin-resistant Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLDisruption of membrane potential
Staphylococcus epidermidisLow concentrations comparable to last resort antibioticsBactericidal action

The compound's high selectivity for bacterial cells over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, indicates its potential as a safe therapeutic agent with minimal cytotoxicity .

The mechanism by which this compound exerts its antibacterial effects primarily involves the depolarization of the bacterial membrane . This leads to the dissipation of the membrane potential, which is critical for bacterial survival and function . The compound's ability to disrupt biofilm formation further enhances its efficacy against persistent infections caused by biofilm-forming strains like MRSA and Staphylococcus epidermidis .

Case Studies

A study conducted on the efficacy of this compound against drug-resistant strains revealed promising results. In vitro evaluations showed that the compound not only inhibited growth but also exhibited bactericidal properties at concentrations significantly lower than those required for traditional antibiotics like vancomycin and linezolid .

Study Findings:

  • In vitro assays demonstrated that the compound effectively reduced bacterial viability in cultures exposed to MRSA.
  • Biofilm disruption assays indicated that treatment with the compound significantly decreased biofilm biomass, suggesting its potential use in treating chronic infections associated with biofilms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester
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1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

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